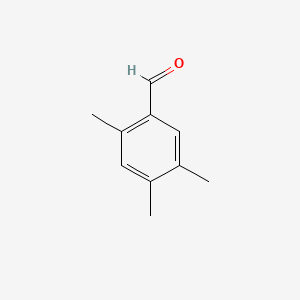

2,4,5-Trimethylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROJZZICACKNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206482 | |

| Record name | Duryl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5779-72-6 | |

| Record name | 2,4,5-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duryl aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duryl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,5-Trimethylbenzaldehyde (CAS No. 5779-72-6), a key aromatic aldehyde derivative. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application. The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| Appearance | White or colorless to light yellow powder or lump | [4] |

| Melting Point | 41-46 °C | [3][5][6] |

| Boiling Point | 243 °C | [6] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | Not available | |

| Solubility | Soluble in Methanol | [6] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and purity assessment. The following sections detail the standard experimental methodologies for measuring the key physical parameters of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of this compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) approaching the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or have a relatively low boiling point, this method is suitable. Given the high boiling point of this compound, this would be performed with appropriate high-temperature apparatus.

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing the heating liquid.

-

The apparatus is heated gently and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Density Determination of a Solid (Pycnometer Method)

The density of a solid can be determined using a pycnometer, which is a flask with a precise volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

A liquid in which this compound is insoluble and which has a known density.

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

A known mass of this compound is added to the pycnometer.

-

The pycnometer is filled with the liquid of known density, and its total mass is measured.

-

The mass of the liquid displaced by the solid is calculated, from which the volume of the solid can be determined.

-

The density is calculated as the mass of the this compound divided by its volume.

Refractive Index Determination

As this compound is a solid at room temperature, its refractive index would be measured on the molten liquid.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Temperature-controlled water bath

-

Light source (typically a sodium D line at 589 nm)

Procedure:

-

The solid this compound is melted.

-

A few drops of the molten sample are placed on the prism of the refractometer.

-

The prisms are closed and the temperature is allowed to equilibrate, typically to 20°C or 25°C, using the circulating water bath.

-

The light source is positioned, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Solubility Determination

A qualitative assessment of solubility in various solvents is important for understanding a compound's polarity and potential applications in different formulations.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

The compound is classified as soluble, partially soluble, or insoluble in that specific solvent at the tested concentration.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties of this compound.

References

- 1. This compound | C10H12O | CID 22013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 90 5779-72-6 [sigmaaldrich.com]

- 4. This compound | 5779-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound 90 5779-72-6 [sigmaaldrich.com]

- 6. This compound CAS#: 5779-72-6 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,4,5-trimethylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic strategies, including formylation reactions of pseudocumene (1,2,4-trimethylbenzene) and multi-step sequences involving the formation and subsequent oxidation of benzylic intermediates. Each method is presented with detailed experimental protocols where available, alongside a comparative analysis of their advantages and disadvantages.

Core Synthesis Pathways

The synthesis of this compound predominantly originates from pseudocumene, an readily available aromatic hydrocarbon. The primary approaches involve the direct introduction of a formyl group onto the aromatic ring or a two-step process involving the creation of a functionalized benzylic position followed by oxidation.

The main synthetic routes explored in this guide are:

-

Vilsmeier-Haack Formylation: Direct formylation of pseudocumene using a Vilsmeier reagent.

-

Gattermann and Gattermann-Koch Formylation: Electrophilic formylation using carbon monoxide or cyanide derivatives.

-

Rieche Formylation: Formylation using dichloromethyl methyl ether as the formylating agent.

-

Sommelet Reaction: A multi-step pathway involving the chloromethylation of pseudocumene followed by reaction with hexamine.

-

Oxidation of 2,4,5-Trimethylbenzyl Alcohol: A two-step route involving the preparation of the corresponding benzyl (B1604629) alcohol and its subsequent oxidation.

Comparative Analysis of Synthesis Pathways

For ease of comparison, the following table summarizes the key quantitative data associated with the primary synthesis methods. It is important to note that specific yields can vary based on reaction scale and optimization.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack | Pseudocumene | POCl₃, DMF | ~77% (general) | High | Mild reaction conditions, good for electron-rich arenes. | Stoichiometric amounts of phosphorus oxychloride are required. |

| Gattermann | Pseudocumene | Zn(CN)₂, HCl, AlCl₃ | High (analogous) | Good | High yields for activated arenes. | Use of highly toxic cyanide reagents. |

| Gattermann-Koch | Pseudocumene | CO, HCl, AlCl₃, CuCl | Good (general) | Good | Uses readily available carbon monoxide. | Requires high pressure and handling of corrosive gases. |

| Rieche | Pseudocumene | Cl₂CHOCH₃, TiCl₄ | High (analogous) | High | High yields. | Dichloromethyl methyl ether is a carcinogen. |

| Sommelet Reaction | 2,4,5-Trimethylbenzyl Chloride | Hexamethylenetetramine | 50-80% (general) | Moderate | Avoids direct formylation of the arene. | Multi-step process, moderate yields. |

| Oxidation | 2,4,5-Trimethylbenzyl Alcohol | Oxidizing agent (e.g., PCC, PDC) | Good-Excellent | High | Can produce very pure product. | Requires prior synthesis of the benzyl alcohol. |

Detailed Experimental Protocols and Signaling Pathways

This section provides detailed experimental methodologies for the key synthesis pathways, accompanied by visual representations of the reaction workflows and mechanisms.

Vilsmeier-Haack Formylation of Pseudocumene

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2][3] It proceeds via an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

-

Formylation: Dissolve pseudocumene (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Add the solution of pseudocumene dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.[1]

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography to afford this compound.[1]

Reaction Workflow and Mechanism:

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Gattermann Formylation of Pseudocumene

The Gattermann reaction is another classic method for formylating aromatic compounds.[4] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[5]

Experimental Protocol (Adapted from Mesitylene Formylation):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend zinc cyanide (1.25 equivalents) in an excess of anhydrous solvent like tetrachloroethane.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with vigorous stirring for about 3 hours to generate the formylating agent.

-

Formylation: Add pseudocumene (1 equivalent) to the reaction mixture.

-

Gradually add finely ground anhydrous aluminum chloride (2.2 equivalents) while maintaining the temperature below 10 °C.

-

Remove the ice bath and continue to pass hydrogen chloride gas through the mixture. The reaction is exothermic and the temperature will rise. Maintain the temperature at approximately 70 °C for 2.5 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it cautiously onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Allow the mixture to stand overnight, then reflux for 3 hours to hydrolyze the intermediate aldimine.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Wash the combined organic layers with a 10% sodium carbonate solution and then with water.

-

The product can be isolated by steam distillation followed by vacuum distillation of the crude product.

Reaction Pathway:

Caption: Simplified reaction pathway for the Gattermann formylation.

Sommelet Reaction Pathway

The Sommelet reaction provides an alternative route to aldehydes from benzyl halides.[6][7][8] This two-step process involves the initial chloromethylation of pseudocumene to form 2,4,5-trimethylbenzyl chloride, which is then reacted with hexamethylenetetramine (hexamine) followed by hydrolysis to yield the desired aldehyde.[8]

Experimental Protocol:

Step 1: Chloromethylation of Pseudocumene

-

In a fume hood, charge a reaction vessel with pseudocumene, paraformaldehyde, and a suitable solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with stirring.

-

Zinc chloride can be added as a catalyst.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent.

-

Wash the organic layer to neutrality, dry over a drying agent, and remove the solvent under reduced pressure to obtain crude 2,4,5-trimethylbenzyl chloride.

Step 2: Sommelet Reaction

-

Dissolve the crude 2,4,5-trimethylbenzyl chloride in a solvent like chloroform (B151607) or ethanol.

-

Add hexamethylenetetramine (1.1-1.5 equivalents) and stir the mixture, which may be heated to reflux.[9]

-

The quaternary ammonium (B1175870) salt intermediate will precipitate out of the solution.

-

Filter the salt and then hydrolyze it by refluxing with water or aqueous acid (e.g., hydrochloric acid).[9]

-

After hydrolysis, the product can be isolated by steam distillation or extraction with an organic solvent.

-

Further purification can be achieved by vacuum distillation.

Reaction Workflow:

Caption: Workflow for the two-step Sommelet reaction pathway.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol

This pathway involves the preparation of 2,4,5-trimethylbenzyl alcohol, which is then oxidized to the corresponding aldehyde. The alcohol can be synthesized from 2,4,5-trimethylbenzyl chloride via hydrolysis or from 2,4,5-trimethylbenzoic acid or its esters via reduction.

Experimental Protocol:

Step 1: Synthesis of 2,4,5-Trimethylbenzyl Alcohol (from the chloride)

-

Reflux 2,4,5-trimethylbenzyl chloride with an aqueous solution of a weak base, such as sodium carbonate, to facilitate hydrolysis.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield 2,4,5-trimethylbenzyl alcohol.

Step 2: Oxidation to this compound

-

Dissolve 2,4,5-trimethylbenzyl alcohol in a suitable solvent, such as dichloromethane.

-

Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in one portion.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate to obtain the crude this compound, which can be further purified by distillation or chromatography.

Reaction Pathway:

Caption: Two-step synthesis via oxidation of 2,4,5-trimethylbenzyl alcohol.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. Direct formylation methods such as the Vilsmeier-Haack and Gattermann reactions offer a more direct route from pseudocumene, with the Vilsmeier-Haack reaction being notable for its milder conditions. However, these methods can involve hazardous reagents. Indirect routes, such as the Sommelet reaction and the oxidation of 2,4,5-trimethylbenzyl alcohol, provide alternatives that may be more suitable for certain laboratory settings and can offer high purity of the final product. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and safety considerations. This guide provides the foundational information for researchers and professionals to make an informed decision based on their specific needs.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2,4,5-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This guide provides a detailed technical overview of the theoretical and practical considerations for the Friedel-Crafts acylation of 2,4,5-trimethylbenzaldehyde. Due to the presence of the deactivating aldehyde group, this reaction presents unique challenges compared to the acylation of activated aromatic substrates. This document outlines a proposed experimental protocol, discusses the anticipated regioselectivity, and presents comparative data for the acylation of various aromatic compounds to provide a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction to Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[1] The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[2] The most commonly used catalyst is aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, thus preventing multiple acylations.[3]

However, the reaction is not without its limitations. Aromatic rings substituted with strongly deactivating groups, such as nitro or trifluoromethyl groups, are generally unreactive under standard Friedel-Crafts conditions.[3] The aldehyde group, present in this compound, is also a deactivating group, which poses a significant challenge for this transformation.

The Challenge of Acylating this compound

The primary obstacle in the Friedel-Crafts acylation of this compound is the electron-withdrawing nature of the aldehyde functionality. This deactivation reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. Furthermore, the lone pair of electrons on the aldehyde's carbonyl oxygen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially inhibiting the reaction.

Despite these challenges, the presence of three electron-donating methyl groups on the benzene (B151609) ring provides some activation, which may allow the reaction to proceed under carefully optimized conditions. The regiochemical outcome of the acylation will be directed by the combined electronic and steric effects of the aldehyde and methyl substituents.

Proposed Reaction Mechanism and Regioselectivity

The proposed mechanism for the Friedel-Crafts acylation of this compound with acetyl chloride is illustrated below. The reaction is initiated by the formation of the acylium ion electrophile through the interaction of acetyl chloride with aluminum chloride. The aromatic ring of this compound then acts as a nucleophile, attacking the acylium ion. The resulting arenium ion intermediate is stabilized by resonance. Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the acylated product.

The directing effects of the substituents on the aromatic ring will determine the position of acylation. The three methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. Considering the positions of the existing substituents (1-CHO, 2-CH₃, 4-CH₃, 5-CH₃), the most likely position for acylation is at the C3 or C6 position. Steric hindrance from the adjacent methyl group at C2 and the aldehyde group at C1 might disfavor substitution at the C6 position. Therefore, the major product is predicted to be 3-acetyl-2,4,5-trimethylbenzaldehyde .

Comparative Data for Friedel-Crafts Acylation

To provide context for the proposed reaction, the following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates. This data highlights the influence of different substituents on the ease of the reaction.

| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene | Acetyl Chloride | AlCl₃ (1.1) | Methylene Chloride | 0 to RT | 0.5 | ~90 | [1][2] |

| Anisole | Acetic Anhydride | AlCl₃ (2.0) | Anisole | RT | 0.5 | 95 | [4] |

| Benzene | Benzoyl Chloride | ZPFe (3 mol%) | Solvent-free | 110 | 2 | 90 | [5] |

| Chlorobenzene | Benzoyl Chloride | ZPFe (3 mol%) | Solvent-free | 110 | 2 | 85 | [5] |

Note: The data presented is for comparative purposes and reaction conditions may need to be optimized for the specific case of this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure adapted from established methods for the acylation of activated aromatic compounds.[1][2] Given the deactivating nature of the aldehyde group, optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) will likely be necessary to achieve a reasonable yield.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 - 2.0 equivalents). Add anhydrous dichloromethane to the flask. Cool the mixture to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane.

-

Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the deactivated substrate, a longer reaction time (e.g., 4-24 hours) may be required.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-acetyl-2,4,5-trimethylbenzaldehyde.

Visualizing the Workflow and Mechanism

To further clarify the proposed experimental procedure and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Caption: Proposed experimental workflow for the Friedel-Crafts acylation of this compound.

Caption: Reaction mechanism for the Friedel-Crafts acylation of this compound.

Conclusion

The Friedel-Crafts acylation of this compound is a challenging but potentially feasible transformation. The deactivating effect of the aldehyde group necessitates careful consideration of reaction conditions, likely requiring a more potent Lewis acid catalyst, higher temperatures, and longer reaction times than those used for activated substrates. The regiochemical outcome is predicted to favor acylation at the C3 position. The proposed experimental protocol and mechanistic insights provided in this guide serve as a valuable starting point for researchers aiming to synthesize acylated derivatives of this compound, which may be of interest as intermediates in the development of novel pharmaceuticals and other fine chemicals. Further experimental investigation is required to optimize the reaction and validate the predicted outcomes.

References

An In-depth Technical Guide to 2,4,5-Trimethylbenzaldehyde: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzaldehyde, a substituted aromatic aldehyde. It details the compound's chemical structure, molecular formula, and key physicochemical properties. This document outlines detailed experimental protocols for its synthesis via the Vilsmeier-Haack and Gattermann formylation reactions of 1,2,4-trimethylbenzene (B165218) (pseudocumene). Furthermore, it explores the emerging data on its potential biological activities, with a focus on its antifungal properties. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary information to synthesize, characterize, and investigate the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, also known as duraldehyde, is an organic compound with a benzene (B151609) ring substituted with three methyl groups and a formyl group.

Molecular Formula: C₁₀H₁₂O

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 5779-72-6 | [1] |

| Appearance | Colorless to light yellow solid or liquid | [2] |

| Melting Point | 41-46 °C | [2] |

| Boiling Point | 243 °C | [2] |

| Solubility | Soluble in methanol | [2] |

Experimental Protocols for Synthesis

The primary synthetic routes to this compound involve the formylation of 1,2,4-trimethylbenzene (pseudocumene). The two most common and effective methods are the Vilsmeier-Haack reaction and the Gattermann reaction.

Vilsmeier-Haack Formylation of 1,2,4-Trimethylbenzene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[3][4][5]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 1,2,4-trimethylbenzene.

Detailed Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 1,2,4-trimethylbenzene (pseudocumene) dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde. Neutralize the acidic solution with a saturated sodium carbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to afford pure this compound.

Gattermann Formylation of 1,2,4-Trimethylbenzene

The Gattermann reaction is another classic method for the formylation of aromatic compounds. It typically employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[5]

Reaction Scheme:

References

- 1. Benzaldehyde, 2,4,5-trimethyl- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Gattermann reaction | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-trimethylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes available qualitative information alongside a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended as a practical resource for laboratory professionals, enabling them to effectively utilize this compound in a range of solvent systems.

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.2 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 41-46 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Density (predicted) | ~0.988 g/cm³ | [1] |

| CAS Number | 5779-72-6 |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [1][2] |

To augment this limited data, a generalized experimental protocol for the quantitative determination of solubility is provided in the following section. This will enable researchers to generate precise solubility data for their specific solvent systems of interest.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (solvent-appropriate)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check to ensure that undissolved solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved microparticles. The filtration step should be performed rapidly to minimize any temperature-induced changes in solubility.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered, saturated solution into this container and re-weigh to determine the exact mass of the solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Mass Determination and Calculation: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound. The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2,4,5-Trimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzaldehyde, also known as duraldehyde, is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern on the benzene (B151609) ring influences its reactivity and makes it a precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 41-46 °C |

| Boiling Point | 243 °C |

| CAS Number | 5779-72-6 |

Historical Discovery and Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting it likely emerged from systematic studies of aromatic aldehyde synthesis in the late 19th or early 20th century. The development of formylation reactions, such as those pioneered by Gattermann and Vilsmeier, provided the foundational chemistry for the synthesis of such polysubstituted benzaldehydes. The starting material for many of these early syntheses was pseudocumene (1,2,4-trimethylbenzene).

Key Synthetic Methodologies

Several key synthetic routes have been established for the preparation of this compound. These methods, varying in reagents, conditions, and yields, are detailed below.

Gattermann Formylation

The Gattermann reaction is a classic method for the formylation of aromatic compounds.[1][2] It typically involves the reaction of an electron-rich aromatic ring with a source of formyl cation or its equivalent. For the synthesis of this compound, pseudocumene serves as the aromatic substrate.

Experimental Protocol (Adapted from general Gattermann reaction procedures):

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 120 g (1.0 mol) of anhydrous, finely powdered aluminum chloride and 500 mL of anhydrous carbon disulfide.

-

Cool the flask in an ice-salt bath and introduce a slow stream of dry hydrogen chloride gas while stirring.

-

After 15-20 minutes, begin to add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of carbon disulfide dropwise over one hour.

-

Simultaneously, introduce a stream of carbon monoxide gas into the reaction mixture.

-

After the addition of pseudocumene is complete, continue passing both hydrogen chloride and carbon monoxide through the mixture for an additional 3-4 hours while maintaining the low temperature.

-

Slowly pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with two 100 mL portions of carbon disulfide.

-

Combine the organic extracts, wash with water, then with a 10% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the resulting this compound by vacuum distillation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5][6]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place 73 g (1.0 mol) of N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 153 g (1.0 mol) of phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of anhydrous dichloroethane dropwise over 30 minutes.

-

Remove the cooling bath and heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto 1 kg of crushed ice.

-

Make the solution alkaline by the gradual addition of a 30% sodium hydroxide (B78521) solution while stirring.

-

Separate the organic layer and extract the aqueous layer with two 150 mL portions of dichloroethane.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation and purify the product by vacuum distillation. A reported yield for a similar Vilsmeier-Haack formylation is around 77%.[3]

Friedel-Crafts Acylation followed by Oxidation

This two-step approach involves the Friedel-Crafts acylation of pseudocumene to form an intermediate ketone, which is then oxidized to the aldehyde.[7][8][9][10]

Step 1: Friedel-Crafts Acylation of Pseudocumene

Experimental Protocol:

-

To a stirred suspension of 133 g (1.0 mol) of anhydrous aluminum chloride in 500 mL of carbon disulfide at 0 °C, slowly add a solution of 78.5 g (1.0 mol) of acetyl chloride in 100 mL of carbon disulfide.

-

To this mixture, add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of carbon disulfide dropwise over one hour.

-

After the addition, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer and remove the solvent to obtain 2,4,5-trimethylacetophenone.

Step 2: Oxidation of 2,4,5-Trimethylacetophenone

A common method for this conversion is the Willgerodt-Kindler reaction followed by hydrolysis.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol

If the corresponding benzyl (B1604629) alcohol is available, it can be oxidized to the aldehyde using various oxidizing agents.[11]

Experimental Protocol (using Pyridinium (B92312) Chlorochromate - PCC):

-

In a flask, suspend 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) in 200 mL of dichloromethane (B109758).

-

To this suspension, add a solution of 15.0 g (0.1 mol) of 2,4,5-trimethylbenzyl alcohol in 50 mL of dichloromethane in one portion.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of silica (B1680970) gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

Sommelet Reaction

The Sommelet reaction provides a method to convert benzyl halides to aldehydes using hexamine (hexamethylenetetramine).[12][13][14][15][16]

Experimental Protocol:

-

Prepare 2,4,5-trimethylbenzyl chloride from pseudocumene via chloromethylation.

-

In a flask, dissolve 16.8 g (0.1 mol) of 2,4,5-trimethylbenzyl chloride and 15.4 g (0.11 mol) of hexamine in 150 mL of 60% aqueous ethanol.

-

Reflux the mixture for 2 hours.

-

Add 100 mL of water and continue to reflux for an additional 30 minutes.

-

Cool the reaction mixture and extract with three 50 mL portions of diethyl ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation and purify the resulting aldehyde by vacuum distillation. A representative yield for the Sommelet reaction is often greater than 80%.[12]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield |

| Gattermann Formylation | Pseudocumene | CO, HCl, AlCl₃ | Moderate to Good |

| Vilsmeier-Haack Reaction | Pseudocumene | DMF, POCl₃ | ~77%[3] |

| Friedel-Crafts Acylation/Oxidation | Pseudocumene | Acetyl chloride, AlCl₃, then oxidizing agent | Moderate (multi-step) |

| Oxidation of Benzyl Alcohol | 2,4,5-Trimethylbenzyl Alcohol | PCC or other oxidizing agents | Good to Excellent |

| Sommelet Reaction | 2,4,5-Trimethylbenzyl Chloride | Hexamine, H₂O | >80%[12] |

Signaling Pathways and Experimental Workflows

Currently, there is no significant body of literature suggesting that this compound is directly involved in specific biological signaling pathways. Its primary role in the scientific community is that of a chemical intermediate.

The following diagrams illustrate the logical workflow for two of the key synthetic methods described.

Caption: Workflow for the Gattermann Formylation.

Caption: Workflow for the Vilsmeier-Haack Reaction.

References

- 1. collegedunia.com [collegedunia.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. Khan Academy [khanacademy.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lakeland.edu [lakeland.edu]

- 12. benchchem.com [benchchem.com]

- 13. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. scispace.com [scispace.com]

The Natural Occurrence of 2,4,5-Trimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethylbenzaldehyde, also known as duraldehyde, is an aromatic aldehyde that has been identified as a naturally occurring volatile compound in a number of plant species. This technical guide provides a comprehensive overview of its natural sources, quantitative data on its occurrence, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and analysis. This document is intended to serve as a foundational resource for researchers interested in the phytochemical properties and potential applications of this compound.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant part and geographical origin. Quantitative data from peer-reviewed studies are summarized in Table 1.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Eryngium foetidum L. | Apiaceae | Leaves | 10.77 - 13.1% | [1][2] |

| Stems | 18.43% | [1] | ||

| Roots | 56.08% | [1] | ||

| Cyclorhiza waltonii | Apiaceae | Rhizome | > 2% | [3] |

| Solanum lycopersicum | Solanaceae | Fruit | Presence reported, not quantified | [4] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of benzaldehydes and the extensive knowledge of methylation reactions in plant secondary metabolism, a plausible pathway can be proposed. The biosynthesis is believed to originate from the amino acid L-phenylalanine.

The initial steps are likely shared with the general benzaldehyde (B42025) biosynthesis pathway in plants, which proceeds via the β-oxidative pathway in peroxisomes to form benzoyl-CoA. The subsequent methylation of the aromatic ring to yield the 2,4,5-trimethyl substitution pattern is hypothesized to be catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). OMTs are a large and diverse family of enzymes in plants responsible for the methylation of a wide array of secondary metabolites, including phenylpropanoids and flavonoids.[5]

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The isolation and analysis of this compound from plant matrices typically involve the extraction of the essential oil followed by chromatographic separation and identification.

Isolation of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant material.

-

Sample Preparation: Obtain fresh or dried plant material (e.g., leaves, stems, roots). If necessary, grind the material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus.

-

Distillation:

-

Place a known quantity (e.g., 100-200 g) of the prepared plant material into the distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:5 to 1:10 w/v ratio of plant material to water).[2]

-

Heat the flask to boiling. The steam and volatile compounds will rise and pass into the condenser.

-

Continue the distillation for a set period (e.g., 3 hours) to ensure complete extraction of the essential oil.[2]

-

-

Collection: The condensed mixture of oil and water will collect in the separator. The less dense essential oil will form a layer on top of the water.

-

Separation and Drying: Carefully separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Figure 2: General workflow for the isolation of essential oils via hydrodistillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2]

-

Mass Spectrometer: Operating in electron ionization (EI) mode.

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 4 minutes.

-

Ramp to 270°C at a rate of 8°C/min.

-

Hold at 270°C for 10 minutes.[2]

-

-

Injection Volume: 1 µL (split mode, e.g., 1:50).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-550 amu.

-

-

Compound Identification:

-

Compare the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST, Wiley).

-

Compare the calculated retention indices (RI) with those reported in the literature for the same or a similar column.

-

-

Quantification: The relative percentage of each compound is typically calculated from the peak area in the total ion chromatogram without the use of a correction factor. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the involvement of this compound in any plant signaling pathways. The biological role of this compound in the plants that produce it remains an area for future investigation. Potential roles could include defense against herbivores or pathogens, or as an attractant for pollinators, similar to other volatile organic compounds.

Conclusion

This compound is a naturally occurring aromatic aldehyde found in the essential oils of several plant species, with particularly high concentrations in Eryngium foetidum. Its biosynthesis is likely to follow the general pathway for benzaldehydes, with subsequent methylation by O-methyltransferases. The experimental protocols provided in this guide offer a solid foundation for the isolation and analysis of this compound from natural sources. Further research is needed to elucidate its precise biosynthetic pathway and to understand its potential biological activities and roles in plant signaling. This information will be crucial for exploring its potential applications in the pharmaceutical and other industries.

References

- 1. ovid.com [ovid.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety and Handling of 2,4,5-Trimethylbenzaldehyde

This guide provides comprehensive safety and handling information for 2,4,5-Trimethylbenzaldehyde (CAS No. 5779-72-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, proper handling procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to understand these hazards to ensure safe handling.

GHS Classification Summary

| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335 | May cause respiratory irritation.[1][2] |

GHS Label Elements

-

Pictogram:

-

Exclamation Mark (GHS07)[2]

-

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol [1] |

| Appearance | Solid.[1] Can also be a colorless to light yellow liquid or lump.[4][5] |

| Melting Point | 41-46 °C (lit.)[4] |

| Boiling Point | 243 °C[4] |

| Flash Point | 110 °C (230 °F) - closed cup[2] |

| Solubility | Soluble in methanol.[4] Insoluble in water.[6] |

| Synonyms | Duryl aldehyde, Duraldehyde[1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Safe Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[3][7]

-

Use in a well-ventilated area, preferably with local exhaust ventilation.[8][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]

-

Avoid formation of dust and aerosols.[2]

Storage Conditions:

-

Protect from physical damage.[7]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][10]

-

Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice/attention.[3][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[10] If not breathing, give artificial respiration.[2]

-

Ingestion: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12] There is no restriction on the type of extinguisher that may be used.[3][7]

-

Special Hazards: The compound is not considered a significant fire risk, but containers may burn.[3][7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[2][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear in the event of a fire.[2][3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[12] Use personal protective equipment, including respiratory protection.[2] Ensure adequate ventilation.[8]

-

Environmental Precautions: Do not let the product enter drains or waterways.[2][7]

-

Containment and Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[3] Sweep up, shovel, or vacuum the material into a suitable, sealed container for disposal.[2][3] For liquid spills, absorb with inert material (e.g., sand, earth) and place in a labeled container.[7] Wash the spill area with water.[3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[8]

-

Use local exhaust ventilation to control airborne concentrations.[9]

-

Eyewash stations and safety showers should be close to the workstation.[8][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][10]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[8][10] Disposable Tyvek-type sleeves may be worn.[13]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[12] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[12]

Toxicological Information

-

Acute Toxicity: No data is available for acute toxicity.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2][11]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][12]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[11]

Experimental Protocols

While specific experimental reports for this compound are not detailed in the provided search results, the GHS classifications are based on standardized testing protocols. The methodologies for assessing the identified hazards generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

-

Skin Irritation/Corrosion (OECD TG 404): This test involves applying the substance to the skin of a laboratory animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of these reactions is scored to determine the irritation potential.

-

Acute Eye Irritation/Corrosion (OECD TG 405): This protocol involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva. The reversibility of any observed effects is a key factor in the classification.

-

Specific Target Organ Toxicity - Single Exposure (OECD TG 407, 420, 423): Assessing respiratory irritation often involves whole-body exposure of animals to an atmosphere containing the substance. Clinical signs, respiratory function, and histopathological examination of the respiratory tract are evaluated to determine if the substance causes irritation.

It is important to consult the full text of these and other relevant guidelines for detailed experimental procedures.

Workflow and Logical Diagrams

The following diagram illustrates a general workflow for responding to a chemical spill, which is a critical aspect of handling this compound.

Caption: Workflow for Chemical Spill Response.

References

- 1. This compound | C10H12O | CID 22013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Buy this compound | 5779-72-6 [smolecule.com]

- 5. This compound | 5779-72-6 | TCI AMERICA [tcichemicals.com]

- 6. 2,4,6-Trimethylbenzaldehyde (MESAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

- 13. 2,4,5-TRIMETHOXYBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for 2,4,5-Substituted Benzaldehydes in Pharmaceutical Synthesis

Introduction

This document provides detailed application notes and experimental protocols for the use of substituted benzaldehydes in pharmaceutical synthesis, with a focus on compounds bearing substituents at the 2, 4, and 5 positions. While the primary query focused on 2,4,5-trimethylbenzaldehyde, publicly available scientific literature on its specific applications in pharmaceutical synthesis is limited. It is primarily recognized as a chemical intermediate and a volatile compound found in some plants.[1]

Conversely, the closely related compound, 2,4,5-trimethoxybenzaldehyde (B179766), is extensively documented as a versatile and crucial building block in the synthesis of a wide range of biologically active molecules.[2][3] Its unique substitution pattern with three methoxy (B1213986) groups imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents.[2][3] Given the high likelihood of interest in this well-documented analogue, this document will provide a comprehensive overview of the applications and synthesis protocols for 2,4,5-trimethoxybenzaldehyde, following a brief summary of the available information on this compound.

This compound

This compound, also known as duryl aldehyde, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O.[1]

Applications in Synthesis:

While detailed pharmaceutical synthesis protocols are not widely published, it is recognized for its role as a chemical intermediate.[1] General synthetic methods for its preparation include Friedel-Crafts acylation of trimethylbenzene, oxidation of trimethylphenol, and formylation reactions.[1] Its applications are noted in the fragrance industry and as a precursor in organic reactions.[1]

Biological Activity:

The biological activity of this compound has been noted in various studies. It has been identified as a significant volatile compound in the leaves of Eryngium foetidum, suggesting potential roles in plant signaling or defense mechanisms.[1]

2,4,5-Trimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0) is a pivotal organic compound in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] This white crystalline powder is a versatile building block for complex molecular structures that are foundational to many medications.[3]

Key Applications in Medicinal Chemistry

Derivatives of 2,4,5-trimethoxybenzaldehyde have demonstrated significant potential in several therapeutic areas:

-

Anticancer Agents: It is a key precursor for the synthesis of chalcones and stilbenes, which have shown potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization and the modulation of inflammatory pathways.[2][3]

-

Anti-inflammatory Agents: As a selective inhibitor of cyclooxygenase-2 (COX-2), 2,4,5-trimethoxybenzaldehyde and its derivatives are valuable leads for the development of novel anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

-

Antimicrobial and Antifungal Agents: Certain derivatives have exhibited activity against various bacterial and fungal strains, including Candida albicans.[3]

-

HIV Reverse Transcriptase Inhibitors: This scaffold has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

-

Bioactive Natural Products: This intermediate is particularly valuable in the synthesis of alkaloids, lignans, and stilbenoids, many of which exhibit significant pharmacological activities.[2]

Quantitative Data: Bioactivity of 2,4,5-Trimethoxybenzaldehyde Derivatives

The following tables summarize the reported in vitro bioactivities of various compounds synthesized using 2,4,5-trimethoxybenzaldehyde as a starting material.

Table 1: Anticancer Activity of 2,4,5-Trimethoxybenzaldehyde-Derived Chalcones

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Chalcone (B49325) 1 | MCF-7 (Breast) | 5.82[3] |

| Chalcone 4 | A549 (Lung) | 9.56 ± 0.04[3] |

| Chalcone 5 | HCT-116 (Colon) | 3.25 ± 1.04[3] |

Table 2: Wittig Reaction for Stilbene (B7821643) Synthesis from 2,4,5-Trimethoxybenzaldehyde

| Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzyltriphenylphosphonium (B107652) chloride | NaH / THF | 12-24 | rt | >85[2] |

| 3,4,5-Trimethoxybenzyl-triphenylphosphonium chloride | NaOMe / MeOH | 12 | rt | ~80[2] |

Experimental Protocols

The following are detailed methodologies for key reactions involving 2,4,5-trimethoxybenzaldehyde.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone, a precursor for various flavonoids and other natural products with anti-inflammatory and anticancer activities.[2]

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Substituted acetophenone (B1666503) (e.g., 4'-hydroxyacetophenone)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2,4,5-trimethoxybenzaldehyde and the substituted acetophenone in ethanol.[3]

-

Cool the mixture in an ice bath and slowly add a 20% aqueous solution of NaOH dropwise with vigorous stirring.[3]

-

Continue stirring the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture onto crushed ice and acidify with dilute HCl to precipitate the product.[3]

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure compound.[3]

Protocol 2: Synthesis of Stilbenes via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative, a core structure in combretastatin (B1194345) analogues known for their potent anti-tubulin activity.[2]

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Benzyltriphenylphosphonium salt

-

Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-